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Compound of Interest

Compound Name: Ethyl anthranilate

Cat. No.: B146823

For researchers, scientists, and drug development professionals, a nuanced understanding of
flavor compounds is paramount for applications ranging from enhancing the palatability of
formulations to developing novel sensory experiences. This guide provides an objective
comparison of the flavor profiles of two closely related esters: ethyl anthranilate and methyl
anthranilate. While both are known for their characteristic grape-like aromas, their sensory
attributes exhibit distinct differences that are critical for targeted applications. This comparison
is supported by available physicochemical data and outlines detailed experimental protocols for
their sensory and instrumental analysis.

Comparative Overview of Flavor Profiles

Ethyl anthranilate is generally perceived as having a sweeter, more floral, and fruitier aroma,
often described as reminiscent of orange blossom and mandarin, with a milder grape character
compared to its methyl counterpart.[1][2] In contrast, methyl anthranilate is strongly
associated with the potent and distinctive "foxy" aroma characteristic of Concord grapes.[3][4]
At high concentrations, this can be perceived as harsh, but at lower levels, it can contribute to a
complex fruity profile.[3]

Physicochemical and Sensory Properties

The following tables summarize the key physicochemical properties and reported odor
thresholds for ethyl anthranilate and methyl anthranilate. It is important to note that odor
thresholds are highly dependent on the matrix in which they are measured.[5][6]
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Property Ethyl Anthranilate Methyl Anthranilate
Chemical Formula CoH11NO:2 CsHoNO:2

Molar Mass 165.19 g/mol 151.16 g/mol

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid
Boiling Point 267 °C 256 °C[4]

Melting Point 13°C 24 °C[4]

Solubility in Water

Slightly soluble

Very slightly soluble[4]

Odor Description

Sweet, fruity, grape, orange
blossom, milder and less harsh

than methyl ester.[1]

Fruity, Concord grape, musty,

with a floral powdery nuance.

[3]4]

Table 1: Comparative Physicochemical Properties.

Compound

Matrix

Odor Detection Threshold
(nglL)

Methyl Anthranilate

Water

8.1[7]

Significantly higher than in

Model Wine

water[5][6]
Riesling Wine 300[5]
Ethyl Anthranilate Water

Data not readily available in

cited literature

Table 2: Odor Detection Thresholds.

Experimental Protocols

To provide a robust and objective comparison of the flavor profiles of ethyl anthranilate and

methyl anthranilate, the following experimental protocols are recommended.

Quantitative Descriptive Sensory Analysis
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This method is designed to identify and quantify the specific sensory attributes of the two
compounds.

1. Panelist Selection and Training:

e Recruit 10-12 panelists with prior experience in sensory evaluation of flavor compounds.

e Screen panelists for their ability to detect and describe basic tastes and aromas.

o Conduct training sessions to familiarize panelists with the relevant aroma descriptors for

grape and fruity profiles (e.g., "grape,” "foxy," "floral," "fruity," "sweet," "chemical"). Reference

standards for each attribute should be provided.

2. Sample Preparation:

o Prepare stock solutions of high-purity ethyl anthranilate and methyl anthranilate in a
neutral medium, such as a 10% ethanol/water solution, to ensure solubility.

o Create a series of dilutions for each compound at concentrations above their respective odor
thresholds. The concentrations should be chosen to elicit a measurable sensory response
without causing excessive olfactory fatigue.

e Present samples in standardized, odor-free glass containers, coded with three-digit random
numbers.

3. Evaluation Procedure:

o Panelists will evaluate the samples in individual sensory booths under controlled lighting and
temperature.

o Arandomized presentation order should be used to minimize carry-over effects.

o Panelists will rate the intensity of each pre-defined sensory attribute on a 15-cm line scale
anchored from "not perceptible" to "very intense.”

» Water and unsalted crackers should be provided for palate cleansing between samples.

4. Data Analysis:
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o Convert the line scale ratings to numerical data.

e Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in
the intensity of each attribute between the two compounds.

e Principal Component Analysis (PCA) can be used to visualize the relationships between the
compounds and their sensory attributes.
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Quantitative Descriptive Sensory Analysis Workflow.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-0 combines instrumental separation with human sensory detection to identify the specific
odor-active compounds in a sample.[8]

1. Sample Preparation:

o Prepare solutions of ethyl anthranilate and methyl anthranilate in a suitable solvent, such
as dichloromethane, at a concentration suitable for GC analysis.

e For analysis in a food or beverage matrix, use a solvent-assisted flavor evaporation (SAFE)
or solid-phase microextraction (SPME) technique to extract the volatile compounds.

2. GC-O System and Conditions:
e Gas Chromatograph: Agilent 8860 GC or similar.

e Column: A polar capillary column, such as a DB-WAX or FFAP, is suitable for separating
these esters. (e.g., 30 m x 0.25 mm i.d. x 0.25 pm film thickness).

e Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

o Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and
hold for 5 min.

« Injector: Splitless mode at 250°C.

» Effluent Splitter: The column outlet is split between a mass spectrometer (MS) detector and a
heated olfactometry port (e.g., 1:1 split).

o Olfactometry Port: Maintained at 250°C, with humidified air added to the effluent to prevent
nasal dehydration.

3. Olfactometry Procedure:

o Atrained panelist sniffs the effluent from the olfactometry port and records the retention time
and a descriptor for each odor detected.
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The intensity of each odor can be rated on a scale (e.g., 0-5).

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample
extract and analyzing each dilution by GC-O until no odor is detected. The highest dilution at
which an odor is perceived gives the flavor dilution (FD) factor, which is an indication of the
odor potency.

. Data Analysis:

The odor descriptors and their retention times are compiled into an aromagram.

The corresponding chemical compounds are identified by matching the retention times with
the mass spectra obtained from the MS detector and by comparing with authentic standards.

The FD factors or intensity ratings are used to compare the odor potency of ethyl
anthranilate and methyl anthranilate.
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Gas Chromatography-Olfactometry (GC-O) Workflow.

Olfactory Signaling Pathway

The perception of flavor compounds like ethyl and methyl anthranilate begins with their

interaction with olfactory receptors (ORS) in the nasal cavity. These receptors are G protein-

coupled receptors (GPCRSs).[4][9] While the specific receptors for these individual esters are

not detailed in the provided literature, the general signaling cascade is well-established.
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Upon binding of an odorant molecule to its specific OR, a conformational change in the
receptor activates an associated G protein (Gaolf).[9][10] This, in turn, activates adenylyl
cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The increase in
intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na* and
Ca?* ions.[10] This influx depolarizes the olfactory receptor neuron, generating an action
potential that is transmitted to the olfactory bulb in the brain, where the signal is further
processed, leading to the perception of a specific aroma.[10]
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General Olfactory Signaling Pathway.
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In conclusion, while both ethyl anthranilate and methyl anthranilate contribute to grape-like
flavor profiles, their sensory characteristics are distinct. Ethyl anthranilate offers a milder,
sweeter, and more floral/fruity profile, whereas methyl anthranilate provides a more potent
and specific "foxy" Concord grape note. The choice between these two compounds should be
guided by the desired sensory outcome and the context of the product matrix. The provided
experimental protocols offer a framework for conducting a detailed and objective comparison to
inform formulation decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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